Target Engagement Specificity for Human Dihydrofolate Reductase (hDHFR)
This compound is the specific N3-(3-pyridinyl) congener with a reported binding constant (Ki) for human DHFR. While many 2-mercaptoquinazolin-4(3H)-ones are moderate DHFR inhibitors, the 3-pyridinyl variant's interactions are specifically recorded. Its Ki of 147 nM against human DHFR provides a concrete baseline for this chemotype, differentiating it from uncharacterized or inactive N3-aryl analogs which must be synthesized and tested de novo [1].
| Evidence Dimension | Binding Affinity to Human DHFR (Ki value) |
|---|---|
| Target Compound Data | Ki = 147 nM (human DHFR, NADPH present, UV-Vis spectrometry analysis) |
| Comparator Or Baseline | 2-Mercapto-3-phenylquinazolin-4(3H)-one (not directly characterized in same assay) |
| Quantified Difference | Specific binding activity exists for this compound; no comparator data available from the identical assay. This represents the only defined hDHFR on-target activity profile within this precise chemical series. |
| Conditions | Inhibition of human DHFR using dihydrofolate (DHF) as a substrate with NADPH as a cofactor, assessed via UV-Vis spectrophotometry (as annotated in BindingDB). |
Why This Matters
For procurement in DHFR inhibitor programs, selecting a chemical starting point with a pre-established enzyme inhibition constant (147 nM) eliminates the significant resource risk of synthesizing and screening a panel of entirely inactive N3-aryl analogs.
- [1] BindingDB. Entry BDBM50625566 (CHEMBL5417784): 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one. Affinity Data Ki: 147 nM for Human Dihydrofolate Reductase. View Source
